CC-90003 small molecule inhibitor structure and molecular weight
CC-90003 small molecule inhibitor structure and molecular weight
Target: ERK1/2 (Covalent) | Status: Clinical (Discontinued/Tool Compound) | Class: MAPK Pathway Inhibitor
Executive Summary
CC-90003 is a highly selective, irreversible covalent inhibitor of Extracellular Signal-Regulated Kinase (ERK1 and ERK2). Unlike reversible ATP-competitive inhibitors, CC-90003 targets a unique cysteine residue within the ERK active site, forming a permanent bond that prevents substrate phosphorylation. Developed to overcome resistance mechanisms inherent to upstream MEK and RAF inhibition—particularly in KRAS- and BRAF-mutant solid tumors—it demonstrated potent preclinical efficacy.[1] However, clinical progression was halted due to a narrow therapeutic index and neurotoxicity. Today, it serves as a critical "tool compound" for dissecting MAPK pathway dependency and studying covalent kinase inhibition kinetics.
Chemical Identity & Physicochemical Properties[2]
Scientific Integrity Note: When sourcing CC-90003, verify the CAS number explicitly. Generic "ERK inhibitors" often refer to reversible compounds (e.g., Ulixertinib), which have vastly different washout kinetics. CC-90003 contains a reactive acrylamide "warhead" necessary for its covalent mechanism.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC/Chemical Name | N-(3-((2-((2-methoxy-5-methylpyridin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-4-methylphenyl)acrylamide |
| CAS Number | 1621999-82-3 |
| Molecular Weight | 458.44 g/mol |
| Molecular Formula | C₂₂H₂₁F₃N₆O₂ |
| Solubility | DMSO: ≥ 83 mg/mL (181.05 mM); Insoluble in Water and Ethanol |
| Physical Appearance | White to off-white solid |
| Storage | -20°C (Powder, 3 years); -80°C (In solvent, 6 months) |
Structural Insight: The molecule features a Michael acceptor (acrylamide group) . This electrophilic moiety is responsible for the nucleophilic attack by the thiol group of the conserved cysteine residue in ERK.
Mechanism of Action (MOA)[4]
The Covalent Advantage
Standard kinase inhibitors function by competing with ATP for the binding pocket. In contrast, CC-90003 acts via a two-step mechanism:
-
Reversible Binding: The inhibitor associates with the ATP-binding pocket of ERK1/2.
-
Covalent Ligation: The acrylamide warhead reacts specifically with Cys183 (ERK1) or Cys164 (ERK2) located in the activation loop.
This irreversible binding results in "infinite" residence time; enzyme activity is only restored when the cell synthesizes new ERK protein (turnover). This is theoretically advantageous in KRAS-mutant tumors where upstream inhibition (MEK/RAF) often leads to feedback reactivation of ERK.
Pathway Visualization
The following diagram illustrates the MAPK signaling cascade and the precise intervention point of CC-90003.
Figure 1: MAPK signaling cascade showing CC-90003 covalent intervention at the ERK1/2 node, blocking downstream substrate phosphorylation.[1][2][3][4][5]
Experimental Protocols & Handling
Scientist-to-Scientist Note: Because CC-90003 is covalent, standard IC50 assays with short incubation times may underestimate its potency. You must allow sufficient time for the covalent bond to form.
A. Reconstitution & Storage
-
Solvent: Use high-grade anhydrous DMSO. Avoid ethanol, as solubility is negligible.
-
Stock Prep: Prepare a 10 mM stock solution.
-
Calculation: Dissolve 1 mg of CC-90003 in 218.1 µL of DMSO.
-
-
Aliquoting: Do not freeze/thaw repeatedly. Aliquot into single-use vials and store at -80°C.
B. In Vitro Washout Assay (Validating Covalency)
To prove CC-90003 is acting covalently in your specific cell line (e.g., A375 or HCT-116), perform a washout experiment.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with CC-90003 (at IC90 concentration) for 2 hours.
-
Control: Treat with a reversible ERK inhibitor (e.g., Ulixertinib) in parallel.
-
-
Washout: Remove media. Wash cells 3x with warm PBS to remove unbound drug.
-
Replenish: Add fresh, drug-free media.
-
Readout: Measure pERK levels (Western Blot) or Viability (CellTiter-Glo) at 24 and 48 hours post-washout.
-
Expected Result: CC-90003 treated cells should sustain inhibition (low pERK/viability) despite drug removal. Reversible inhibitor treated cells will recover.
-
C. Western Blot Workflow (Target Engagement)
This workflow ensures you are detecting the correct pharmacodynamic marker.
Figure 2: Western Blot workflow for validating CC-90003 target engagement. Note: pERK levels may not decrease immediately if the antibody binds the phosphorylated site, but downstream targets (DUSP6, RSK) will show inhibition.
Clinical Context & Limitations
While CC-90003 showed promise in KRAS-mutant xenografts (e.g., colorectal and non-small cell lung cancer models), its clinical development (NCT02313012) encountered significant hurdles:
-
Neurotoxicity: High doses required to suppress ERK in tumors led to on-target toxicity in the central nervous system (dizziness, ataxia).
-
Narrow Therapeutic Index: The concentration required to inhibit the tumor was too close to the concentration that caused toxicity in normal tissues.
-
Lack of Objective Response: In the Phase 1a study, despite pharmacodynamic evidence of ERK inhibition in PBMCs (Peripheral Blood Mononuclear Cells), no objective tumor regressions were observed in the heavily pre-treated population.
Current Utility: CC-90003 remains a vital preclinical tool for validating ERK as a target in resistant tumors and for studying the biology of covalent kinase inhibition.
References
-
Aronchik, I., et al. (2018).[5] Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance.[1][4][6][7] Molecular Cancer Research.
-
Weekes, C. D., et al. (2017). A phase Ia study of CC-90003, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors.[8] Journal of Clinical Oncology (ASCO Abstract).
-
ClinicalTrials.gov. (2014). A Phase 1a Study of CC-90003 in Subjects With Advanced Solid Tumors. Identifier: NCT02313012.[8] [8]
-
Selleck Chemicals. (2024).[9] CC-90003 Datasheet: Chemical Structure and Physicochemical Properties.
-
Abcam (BioVision). (2023). CC-90003 (CAS 1621999-82-3) Product Information.[2][3][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. covalx.com [covalx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. selleckchem.com [selleckchem.com]
